molecular formula C20H14Cl2F2N2O3S B2868815 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide CAS No. 339103-14-9

2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2868815
CAS No.: 339103-14-9
M. Wt: 471.3
InChI Key: MUBWFWVKHLZDLH-UHFFFAOYSA-N
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Description

2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide is a synthetic acetamide derivative characterized by a sulfonamide bridge linking a 2,5-dichlorophenyl group to an anilino moiety, with an N-linked 2,4-difluorophenyl substituent. This structure confers unique electronic and steric properties, which are critical for its biological activity. The compound’s halogenated aromatic groups (2,5-dichloro and 2,4-difluoro) likely enhance binding affinity to target enzymes or receptors, as seen in related compounds with dihalophenyl motifs .

Properties

IUPAC Name

2-(N-(2,5-dichlorophenyl)sulfonylanilino)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2F2N2O3S/c21-13-6-8-16(22)19(10-13)30(28,29)26(15-4-2-1-3-5-15)12-20(27)25-18-9-7-14(23)11-17(18)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBWFWVKHLZDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the amide coupling reaction , where aniline derivatives are reacted with sulfonyl chlorides and acyl chlorides under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of halogen atoms makes it susceptible to oxidation reactions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, are common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols are used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used as a probe to study biological systems due to its ability to interact with specific molecular targets.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents.

Industry

In material sciences, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Halogenation Patterns : The target compound’s 2,5-dichlorophenylsulfonyl group distinguishes it from analogs like sulfentrazone (2,4-dichlorophenyl) and diflufenican (2,4-difluorophenyl). While 2,4-dihalophenyl groups are associated with efficacy in antifungal models , the 2,5-dichloro configuration may alter steric interactions or metabolic stability.
  • Functional Groups: Unlike diflufenican’s pyridinecarboxamide backbone, the target compound’s sulfonamide-anilino linkage may target different enzymes (e.g., fungal cytochrome P450 vs. plant carotenoid biosynthesis).
  • Molecular Weight : The target compound’s higher molecular weight (~470 vs. 394–460) could influence bioavailability, necessitating formulation optimization.

Substituent-Activity Relationships (SAR)

Evidence from triazole derivatives (Table 5 in ) highlights the importance of dihalophenyl groups for antifungal activity.

  • 2,4-Dihalophenyl Superiority: Analogs with 2,4-dichloro- or 2,4-difluorophenyl groups showed higher efficacy in murine candidiasis models than aliphatic substituents .
  • Sulfonyl vs. Methoxy : Compared to the 2,5-dimethoxyphenyl analog , the target’s sulfonyl group may improve electronegativity and hydrogen-bonding capacity, favoring target binding.

Computational Docking Insights

While direct docking data for the target compound is unavailable, advancements in AutoDock Vina and AutoDock4 enable predictive analysis. For example:

  • Receptor Flexibility : AutoDock4’s sidechain flexibility modeling could clarify how the 2,5-dichlorophenylsulfonyl group accommodates binding pockets compared to 2,4-dihalophenyl analogs.
  • Binding Affinity : The 2,4-difluorophenyl moiety’s electronegativity may enhance interactions with hydrophobic or π-stacking regions, as seen in diflufenican’s herbicidal action .

Research Findings and Implications

  • or dermatophytes.
  • Synthetic Challenges : Introducing the 2,5-dichlorophenylsulfonyl group may require specialized sulfonation conditions, impacting scalability.
  • Comparative Limitations : The 2,5-dichloro configuration, while unique, may reduce bioavailability compared to 2,4-dihalo analogs, necessitating pharmacokinetic studies.

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